molecular formula C16H18S3 B172678 3,4-Bis(2,5-dimethylthiophen-3-YL)-2,5-dihydrothiophene CAS No. 198906-72-8

3,4-Bis(2,5-dimethylthiophen-3-YL)-2,5-dihydrothiophene

Cat. No. B172678
M. Wt: 306.5 g/mol
InChI Key: CQMCMZZVDGIOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Bis(2,5-dimethylthiophen-3-YL)-2,5-dihydrothiophene is commonly known as DMTT. It is a compound that belongs to the family of organic compounds known as thiophenes. DMTT has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.

Mechanism Of Action

The exact mechanism of action of DMTT is not fully understood. However, it is believed that DMTT interacts with the pi-electron system of the organic semiconductors, leading to the formation of charge carriers. This process is known as charge transfer doping and is responsible for the excellent electrical properties of DMTT-based organic semiconductors.

Biochemical And Physiological Effects

DMTT has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that DMTT has antioxidant properties and can protect cells from oxidative stress. DMTT has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.

Advantages And Limitations For Lab Experiments

One of the major advantages of DMTT is its excellent electrical properties. DMTT-based organic semiconductors have shown high charge carrier mobility and excellent stability. However, one of the major limitations of DMTT is its low solubility in common organic solvents. This makes it difficult to process DMTT-based organic semiconductors using solution-based techniques.

Future Directions

There are several future directions for the study of DMTT. One of the most promising areas is the development of DMTT-based organic semiconductors for use in high-performance organic electronic devices. Another potential application of DMTT is in the development of anti-inflammatory drugs. Further studies are needed to fully understand the biochemical and physiological effects of DMTT and its potential applications in various fields.
Conclusion:
In conclusion, DMTT is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of DMTT involves a multi-step process, and the compound has been extensively studied for its scientific research applications. The exact mechanism of action of DMTT is not fully understood, but it is believed to interact with the pi-electron system of the organic semiconductors. DMTT has several advantages and limitations for lab experiments, and there are several future directions for the study of DMTT.

Synthesis Methods

DMTT can be synthesized through a multi-step process. The first step involves the synthesis of 2,5-dimethyl-3-thiophenecarboxaldehyde. This intermediate is then reacted with potassium thiophenolate to produce 3,4-bis(2,5-dimethylthiophen-3-YL)-2,5-dihydrothiophene. The final product is obtained through a purification process using column chromatography.

Scientific Research Applications

DMTT has been extensively studied for its potential applications in various fields. In the field of organic electronics, DMTT has been used as a building block for the synthesis of organic semiconductors. The unique chemical properties of DMTT make it an excellent candidate for the development of high-performance organic electronic devices such as organic field-effect transistors and organic solar cells.

properties

CAS RN

198906-72-8

Product Name

3,4-Bis(2,5-dimethylthiophen-3-YL)-2,5-dihydrothiophene

Molecular Formula

C16H18S3

Molecular Weight

306.5 g/mol

IUPAC Name

3-[4-(2,5-dimethylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2,5-dimethylthiophene

InChI

InChI=1S/C16H18S3/c1-9-5-13(11(3)18-9)15-7-17-8-16(15)14-6-10(2)19-12(14)4/h5-6H,7-8H2,1-4H3

InChI Key

CQMCMZZVDGIOGJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(S1)C)C2=C(CSC2)C3=C(SC(=C3)C)C

Canonical SMILES

CC1=CC(=C(S1)C)C2=C(CSC2)C3=C(SC(=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.